molecular formula C14H22N2 B1448073 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine CAS No. 1423029-37-1

2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine

Cat. No.: B1448073
CAS No.: 1423029-37-1
M. Wt: 218.34 g/mol
InChI Key: MNHIPMWKEKKGBU-UHFFFAOYSA-N
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Description

2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol. This compound is characterized by its benzyl group attached to a pyrrolidinyl ring, which is further substituted with a methyl group and an ethan-1-amine moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine typically involves the following steps:

  • Benzyl Protection: The starting material, pyrrolidin-3-ylmethanol, undergoes benzyl protection to form benzyl pyrrolidin-3-ylmethanol.

  • Methylation: The protected pyrrolidinyl ring is then methylated to introduce the methyl group at the 5-position.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and reagents that facilitate the reactions, and the product is purified through various techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the pyrrolidinyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrrolidin-3-ylmethanol derivatives.

  • Reduction Products: Reduction reactions can yield amines and alcohols.

  • Substitution Products: Substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include 2-(1-Benzyl-4-methylpyrrolidin-3-yl)ethan-1-amine and 2-(1-Benzyl-3-methylpyrrolidin-3-yl)ethan-1-amine.

  • Uniqueness: The presence of the methyl group at the 5-position and the specific arrangement of the benzyl and amine groups contribute to its unique properties and applications.

Properties

IUPAC Name

2-(1-benzyl-5-methylpyrrolidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-9-14(7-8-15)11-16(12)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHIPMWKEKKGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1CC2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-37-1
Record name 2-(1-benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine
Reactant of Route 2
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Reactant of Route 3
2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine
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Reactant of Route 5
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Reactant of Route 6
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